molecular formula C10H11F3N2O B3072805 3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1017019-26-9

3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B3072805
CAS RN: 1017019-26-9
M. Wt: 232.2 g/mol
InChI Key: KIZCVTPSAPRUAK-UHFFFAOYSA-N
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Description

“3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide” is a compound used for proteomics research . It has a molecular formula of C10H11F3N2O and a molecular weight of 232.2 .


Molecular Structure Analysis

The molecular structure of “3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide” consists of a benzamide core with a trifluoroethyl group attached to the nitrogen atom and a methyl group and an amino group attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide” include a molecular weight of 232.2 . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the sources.

Scientific Research Applications

Antiarrhythmic Activity

Research has shown that benzamides with 2,2,2-trifluoroethoxy ring substituents and heterocyclic amide side chains, similar in structure to 3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide, exhibit oral antiarrhythmic activity in mice. This was particularly noted in compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide (Banitt, Bronn, Coyne, & Schmid, 1977).

Polymer Synthesis

The compound has applications in synthesizing organo-soluble polyamides. Such polyamides, developed using semifluorinated aromatic diamines like 3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide, show solubility in organic solvents and exhibit high glass-transition temperatures, indicating thermal stability and potential for use in advanced polymer technologies (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).

Chemical Synthesis

This chemical also plays a role in the synthesis of various compounds, such as condensed oxo-s-triazines and condensed triazoles. These compounds have diverse applications in chemical research and industry, demonstrating the versatility of 3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide in synthetic chemistry (Reimlinge, Billiau, & Lingier, 1976).

Luminescence and Stimuli-Responsive Properties

Researchers have explored the use of similar compounds in creating materials with aggregation enhanced emission and multi-stimuli-responsive properties. These properties are significant in developing new materials for sensors and optoelectronic devices (Srivastava et al., 2017).

Safety and Hazards

While specific safety and hazard information for “3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide” was not found, compounds with N-Trifluoromethyl moieties can be prone to hydrolysis . Always handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for “3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide” and similar compounds could involve further exploration of their potential in drug design. N-Trifluoromethyl azoles, for example, have been suggested as valuable substructures to be considered in medicinal chemistry due to their excellent aqueous stability, increased metabolic stability, and higher lipophilicity compared to their N-methyl analogues .

properties

IUPAC Name

3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-6-2-3-7(4-8(6)14)9(16)15-5-10(11,12)13/h2-4H,5,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZCVTPSAPRUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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